molecular formula C27H27N3O3S B7756762 4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid

4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B7756762
M. Wt: 473.6 g/mol
InChI Key: RSDLHBSZKNQNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is a complex organic compound with the molecular formula C27H27N3O3S and a molecular weight of 473.599 g/mol . This compound features a triazole ring, a tert-butylphenyl group, a methoxyphenyl group, and a benzoic acid moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The tert-butylphenyl and methoxyphenyl groups are introduced via substitution reactions, followed by the attachment of the sulfanyl group.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Esterification/Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Scientific Research Applications

4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The aromatic groups can engage in π-π interactions with biological macromolecules, influencing their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating their activity .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

4-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-27(2,3)21-11-9-19(10-12-21)24-28-29-26(30(24)22-13-15-23(33-4)16-14-22)34-17-18-5-7-20(8-6-18)25(31)32/h5-16H,17H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDLHBSZKNQNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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